2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- is a heterocyclic compound that features both a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- typically involves the formation of the thiophene ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: A simpler compound with only the thiophene ring.
3-Amino-2-thiophenecarboxylic acid: Similar structure but with the amino group in a different position.
5-(2-Amino-3-pyridinyl)-2-thiophenecarboxylic acid: A closely related compound with slight structural variations.
Uniqueness
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- is unique due to the presence of both the thiophene and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.
Properties
CAS No. |
887201-28-7 |
---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(2-aminopyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-9-6(2-1-5-12-9)7-3-4-8(15-7)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
InChI Key |
BWSVDLUHEQATHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.